Sophoricoside Demonstrates 35-Fold Superior Potency Over Genistein in IL-5 Inhibition
In a head-to-head comparative bioassay evaluating isoflavonoids isolated from Sophora japonica, sophoricoside exhibited the highest inhibitory potency against IL-5-mediated Y16 cell proliferation, surpassing its aglycone genistein by 35-fold [1]. The rank order of potency was sophoricoside (IC50 1.5 μM) > orobol (IC50 9.8 μM) ≈ genistin (IC50 10.6 μM) > genistein (IC50 51.9 μM). The positive control oxyphenylbutazone required 31.7 μM to achieve 50% inhibition.
| Evidence Dimension | IL-5 Bioactivity Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 μM (89% inhibition at 12.5 μM) |
| Comparator Or Baseline | Genistein: 51.9 μM; Genistin: 10.6 μM; Orobol: 9.8 μM; Oxyphenylbutazone (positive control): 31.7 μM |
| Quantified Difference | Sophoricoside is 34.6-fold more potent than genistein; 7.1-fold more potent than genistin |
| Conditions | IL-5 bioassay using mIL-5-dependent Y16 cell proliferation; inhibition measured at multiple concentrations ranging 0.8-12.5 μM |
Why This Matters
Procurement of sophoricoside over genistein is essential for research on IL-5-driven pathways (e.g., eosinophilic inflammation, asthma) where the glycoside form confers substantially enhanced in vitro potency, likely due to optimized binding conformation at the glycosylated 4'-O position.
- [1] Min B, et al. Sophoricoside analogs as the IL-5 inhibitors from Sophora japonica. Planta Med. 1999;65(5):408-12. doi: 10.1055/s-1999-14016. View Source
